molecular formula C22H26N2O5 B145183 3-(2-Furylacryloyl)phenylalanylleucine CAS No. 134876-52-1

3-(2-Furylacryloyl)phenylalanylleucine

Cat. No. B145183
M. Wt: 398.5 g/mol
InChI Key: QMWCKLBYCNRQOR-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Furylacryloyl)phenylalanylleucine, commonly known as FAFL, is a type of peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

FAFL has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, FAFL has been used as a lead compound for the development of new drugs. It has been found to have a high affinity for certain receptors and enzymes, making it a promising candidate for drug development. In cancer research, FAFL has been studied for its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, FAFL has been studied for its potential role in the regulation of neurotransmitter release.

Mechanism Of Action

The mechanism of action of FAFL is not well understood. However, it has been proposed that FAFL interacts with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

FAFL has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory properties and to inhibit the growth of bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using FAFL in lab experiments is its high affinity for certain receptors and enzymes. This makes it a promising candidate for drug development and other applications. However, one limitation of using FAFL is its high cost and limited availability. It may also have potential side effects that need to be further studied.

Future Directions

There are many future directions for research on FAFL. One area of research could be the development of new drugs based on the structure of FAFL. Another area of research could be the exploration of FAFL's potential role in the regulation of neurotransmitter release and its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of FAFL and its potential side effects.

Synthesis Methods

FAFL is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain on a solid support. The amino acids are added in a specific order to create the desired sequence of the peptide. Once the peptide has been synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

properties

CAS RN

134876-52-1

Product Name

3-(2-Furylacryloyl)phenylalanylleucine

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-[3-[2-(furan-2-yl)prop-2-enoyl]phenyl]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1

InChI Key

QMWCKLBYCNRQOR-ROUUACIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N

synonyms

3-(2-furylacryloyl)phenylalanylleucine
3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer
FA-Phe-Leu

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.